molecular formula C13H16N3O4- B12360159 Pyrido[3,4-b]pyrazine-6,7(5H)-dicarboxylic acid, 7,8-dihydro-, 6-(1,1-dimethylethyl) ester

Pyrido[3,4-b]pyrazine-6,7(5H)-dicarboxylic acid, 7,8-dihydro-, 6-(1,1-dimethylethyl) ester

Cat. No.: B12360159
M. Wt: 278.28 g/mol
InChI Key: LIXAAVSIXNGDTL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrido[3,4-b]pyrazine-6,7(5H)-dicarboxylic acid, 7,8-dihydro-, 6-(1,1-dimethylethyl) ester (hereafter referred to as Compound A) is a bicyclic heterocyclic compound featuring a pyrido-pyrazine core with a tert-butyl ester group at the 6-position. Its structure combines a rigid aromatic system with a bulky, electron-donating ester substituent, making it relevant in materials science and medicinal chemistry . Synthetically, pyrido[3,4-b]pyrazine derivatives are often prepared via condensation reactions between 3,4-diaminopyridines and 1,2-diketones, as seen in analogous syntheses . The tert-butyl ester enhances steric hindrance and stability, distinguishing it from simpler esters like methyl or ethyl derivatives.

Properties

Molecular Formula

C13H16N3O4-

Molecular Weight

278.28 g/mol

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonyl]-7,8-dihydro-5H-pyrido[3,4-b]pyrazine-7-carboxylate

InChI

InChI=1S/C13H17N3O4/c1-13(2,3)20-12(19)16-7-9-8(14-4-5-15-9)6-10(16)11(17)18/h4-5,10H,6-7H2,1-3H3,(H,17,18)/p-1

InChI Key

LIXAAVSIXNGDTL-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=NC=CN=C2CC1C(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Spleen Tyrosine Kinase Inhibition

One of the prominent applications of Pyrido[3,4-b]pyrazine derivatives is their role as inhibitors of spleen tyrosine kinase (Syk). Syk is a critical enzyme involved in various signaling pathways related to immune responses and inflammation. Inhibiting Syk can be beneficial for treating diseases such as rheumatoid arthritis and certain types of cancer. Research has indicated that these compounds can effectively reduce Syk activity, thereby providing a therapeutic avenue for managing these conditions .

2. Anticancer Activity

Studies have demonstrated that Pyrido[3,4-b]pyrazine derivatives exhibit anticancer properties. For instance, specific derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This makes them potential candidates for further development as anticancer agents .

Material Science Applications

1. Synthetic Intermediates

Pyrido[3,4-b]pyrazine derivatives serve as important synthetic intermediates in the production of pharmaceuticals and agrochemicals. Their unique structure allows for the modification and development of new compounds with desirable biological activities. For example, the synthesis of 6-(tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid has been identified as a precursor for developing new therapeutic agents .

2. Catalysis

Recent studies have explored the use of Pyrido[3,4-b]pyrazine derivatives in catalytic applications. Their ability to stabilize metal complexes makes them suitable for catalyzing various organic reactions, including cross-coupling reactions and other transformations that are vital in organic synthesis .

Case Studies

StudyApplicationFindings
Inhibition of Syk Medicinal ChemistryDemonstrated effective inhibition of Syk activity in vitro; potential for treating autoimmune diseases .
Anticancer Activity Cancer ResearchShowed significant cytotoxicity against multiple cancer cell lines; mechanisms involve apoptosis induction .
Synthetic Intermediates Organic SynthesisUsed in the synthesis of novel pharmaceutical compounds; highlights versatility in drug development .
Catalytic Properties Material ScienceEffective in stabilizing metal catalysts; enhances efficiency in organic reactions .

Mechanism of Action

The mechanism by which 6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical or biological outcomes. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocycle Modifications

Compound A’s pyrido[3,4-b]pyrazine core exhibits stronger electron-withdrawing properties compared to pyridine or quinoxaline due to additional nitrogen atoms. For example:

  • Pyridine-based polymers : Absorb at λmax ≈ 600 nm.
  • Pyrido[3,4-b]pyrazine-based polymers : Show red-shifted absorption (λmax ≈ 633 nm), indicating enhanced charge-transfer interactions .
  • Quinoxaline derivatives: Exhibit weaker electron withdrawal, leading to higher bandgap materials .

Ester Substituent Variations

The tert-butyl group in Compound A contrasts with smaller esters in similar compounds:

Compound Ester Group Molecular Weight Stability (Hydrolysis) LogP (Predicted)
Compound A tert-butyl ~267.28* High 2.5–3.0
Dimethyl pyrazine-2,3-dicarboxylate Methyl 210.18 Moderate 1.2–1.5
Diethyl pyrazine-2,3-dicarboxylate Ethyl 238.24 Moderate 1.8–2.0
Ko143 (BCRP inhibitor) tert-butyl 529.59 High 4.5–5.0

*Calculated based on and .
Key Observations :

  • Tert-butyl esters (e.g., Compound A , Ko143) confer higher lipophilicity and hydrolytic stability compared to methyl/ethyl esters, improving membrane permeability and in vivo retention .
  • Smaller esters (methyl/ethyl) are more reactive in hydrolysis, limiting their utility in drug design but favoring polymer synthesis .

Electron-Withdrawing Capacity

The pyrido[3,4-b]pyrazine core in Compound A enhances electron deficiency, making it superior to pyridine or quinoxaline in:

  • Conjugated polymers: Lower bandgap (≈1.8 eV vs. 2.1 eV for quinoxaline), enabling near-infrared applications .
  • Catalysis : Facilitates charge separation in conjugated porous polymers (CPPs) for oxygen reduction reactions .

Pharmacological Activity

  • Kinase Inhibition: Disubstituted pyrido[3,4-b]pyrazines with aminophenyl groups (e.g., 4-(piperidin-1-yl)aniline) show IC50 values <1 µM against cancer-related kinases, highlighting the scaffold’s versatility .

Biological Activity

Pyrido[3,4-b]pyrazine-6,7(5H)-dicarboxylic acid, 7,8-dihydro-, 6-(1,1-dimethylethyl) ester (commonly referred to as compound 1) is a complex organic compound recognized for its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications based on recent research findings.

  • Molecular Formula : C13H17N3O4
  • Molar Mass : 279.29 g/mol
  • CAS Number : 264623-57-6
  • Density : 1.309 g/cm³
  • Storage Conditions : 2-8°C
  • Sensitivity : Irritant

The biological activity of compound 1 is attributed to its structural features that allow it to interact with various molecular targets. The compound's mechanism involves:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Cellular Interaction : The compound can influence cell signaling pathways, potentially leading to apoptosis in cancer cells.

Biological Activities

Recent studies have highlighted several notable biological activities associated with compound 1:

  • Antimicrobial Activity :
    • Compound 1 exhibits significant antimycobacterial activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) reported at 1.56 μg/mL (approximately 5 μM) .
  • Antitumor Properties :
    • Research indicates that derivatives of pyrido[3,4-b]pyrazine compounds show promising cytotoxic effects against various cancer cell lines. For instance, certain pyrazine hybrids demonstrated IC50 values ranging from 0.13 to 10.74 μM against different tumor cell lines such as MCF-7 and BEL-7402 .
  • Anti-inflammatory Effects :
    • Compounds related to pyrido[3,4-b]pyrazine have been shown to exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines .
  • Vasodilation Effects :
    • Some studies suggest that these compounds can induce vasodilation in vascular tissues, which could be beneficial for cardiovascular health .

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50/MIC ValueReference
AntimycobacterialMycobacterium tuberculosisMIC = 1.56 μg/mL
AntitumorMCF-7IC50 = 9.1 μM
AntitumorBEL-7402IC50 = 10.74 μM
Anti-inflammatoryPro-inflammatory cytokinesNot specified
VasodilationThoracic aortic ringsSignificant effect

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.